Vitamin U

Overview

Description

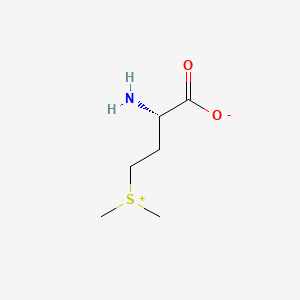

Vitamin U is a sulfonium betaine that is the conjugate base of S-methyl-L-methionine, obtained by the deprotonation of the carboxy group . It is a derivative of the amino acid methionine and plays a significant role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vitamin U can be synthesized through the methylation of methionine by S-adenosyl methionine (SAM). The coproduct of this reaction is S-adenosyl homocysteine . The enzymatic synthesis involves the use of methionine adenosyltransferase, which catalyzes the reaction between adenosine triphosphate (ATP) and methionine to produce S-adenosyl methionine, which then methylates methionine to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms that overproduce methionine and the necessary enzymes for its methylation. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Vitamin U undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced back to methionine.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the sulfonium group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions typically occur under mild conditions, ensuring the stability of the compound.

Major Products

The major products formed from these reactions include methionine, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Vitamin U has a wide range of scientific research applications, including:

Chemistry: It is used as a methyl donor in various chemical reactions, facilitating the study of methylation processes.

Biology: It plays a role in the metabolism of methionine and is involved in the synthesis of important biomolecules.

Medicine: It has potential therapeutic applications in treating liver diseases and other metabolic disorders due to its role in methylation.

Industry: It is used in the production of pharmaceuticals and as a feed additive in animal nutrition to enhance growth and health

Mechanism of Action

Vitamin U exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It donates a one-carbon methyl group to various substrates, including nucleic acids, proteins, and lipids, thereby influencing numerous biochemical pathways. The sulfonium functional group present in this compound is the center of its reactivity, allowing it to participate in these methylation reactions .

Comparison with Similar Compounds

Similar Compounds

S-adenosyl methionine (SAM): A common cosubstrate involved in methyl group transfers, transsulfuration, and aminopropylation.

S-methylmethionine: Arises via the methylation of methionine by SAM and is involved in similar biochemical processes.

Uniqueness

Vitamin U is unique due to its specific role as a conjugate base of S-methyl-L-methionine, allowing it to participate in a distinct set of biochemical reactions. Its ability to act as a methyl donor in various biological processes makes it a valuable compound in both research and industrial applications.

Biological Activity

Vitamin U, also known as S-methylmethionine (SMM), is a compound that has garnered attention for its potential health benefits, particularly in gastrointestinal health and cellular protection. This article explores the biological activity of this compound, focusing on its effects on liver function, ulcer healing, and adipocyte differentiation, supported by various studies and case findings.

Overview of this compound

This compound is not classified as a traditional vitamin but is often associated with the healing properties of raw cabbage juice. It was first identified in the 1950s for its role in promoting the healing of peptic ulcers. Despite its long history, contemporary research on this compound remains limited, necessitating further investigation into its biological activities.

1. Liver Protection

Research indicates that this compound may protect against liver damage caused by various substances. A study demonstrated that administration of this compound significantly reversed the elevation of liver enzymes (ALT and ALP) induced by amiodarone (AMD), a common antiarrhythmic medication. The results showed:

- Table 1: Liver Enzyme Activities

| Group | ALT (U/L) | ALP (U/L) |

|---|---|---|

| Control | 45 ± 5 | 120 ± 10 |

| AMD | 150 ± 20* | 200 ± 30* |

| AMD + this compound | 70 ± 10** | 130 ± 15** |

*Significantly different from control group (p < 0.05)

**Significantly different from AMD group (p < 0.05)

Additionally, this compound treatment increased antioxidant enzyme activities (catalase and superoxide dismutase), suggesting its role in mitigating oxidative stress in liver tissues .

2. Gastric Ulcer Healing

This compound has been primarily promoted for its efficacy in healing gastric ulcers. Historical studies indicated that patients consuming raw cabbage juice experienced significantly faster ulcer healing compared to those receiving standard treatments:

- Table 2: Healing Times for Gastric Ulcers

| Treatment | Average Healing Time (days) |

|---|---|

| Cabbage Juice | 7.3 |

| Standard Therapy | 42 |

In a clinical study involving 100 patients with peptic ulcers, those treated with cabbage juice showed rapid healing with an average crater healing time of only 10.4 days . However, these findings require further validation through rigorous clinical trials.

3. Adipocyte Differentiation Inhibition

Recent studies have explored the effects of this compound on adipocyte differentiation, revealing its potential to inhibit fat cell formation:

- A study using 3T3-L1 cells demonstrated that this compound treatment led to a significant decrease in triglyceride levels and adipogenic factors such as PPAR-γ and C/EBP-α.

- Table 3: Effects on Adipogenic Factors

| Factor | Control Level | This compound Treated Level |

|---|---|---|

| PPAR-γ | High | Low |

| C/EBP-α | High | Low |

| Triglycerides | High | Low |

This suggests that this compound may activate AMPK pathways, which are crucial for regulating energy metabolism and preventing obesity .

Case Studies

Several case studies support the therapeutic applications of this compound:

- Peptic Ulcer Recovery : In one notable case series, patients consuming cabbage juice reported rapid recovery from gastric ulcers, reinforcing the historical claims regarding this compound's efficacy.

- Liver Damage Reversal : Animal studies have shown that rats treated with this compound after exposure to valproic acid exhibited reduced liver damage and inflammation markers compared to untreated controls .

Properties

IUPAC Name |

(2S)-2-amino-4-dimethylsulfoniobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBYJHTYSHBBAU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](C)CC[C@@H](C(=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314761 | |

| Record name | S-Methyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-40-6 | |

| Record name | S-Methyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3485Y39925 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.